2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Description
BenchChem offers high-quality 2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c28-19-6-5-18(26-10-2-9-23-26)24-27(19)13-15-7-11-25(12-8-15)20-16-3-1-4-17(16)21-14-22-20/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLICDBGWOAAIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Cyclopentapyrimidine moiety : This structure is known for its role in various biological activities.
- Piperidine ring : Often associated with neuroactive compounds.
- Pyrazole and pyridazine rings : These heterocycles contribute to the compound's reactivity and biological interactions.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 286.32 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine and piperidine exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For example:
These findings suggest that the compound may act through pathways involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against a range of bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The antimicrobial mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The presence of nitrogen-rich heterocycles allows for interactions with enzymes involved in DNA replication and repair.
- Receptor Modulation : The piperidine structure may facilitate binding to neurotransmitter receptors, potentially explaining neuroactive properties.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound induces oxidative stress in cancer cells, leading to apoptosis.
Study 1: Anticancer Efficacy
A study published in Drug Target Insights evaluated the anticancer efficacy of the compound on breast cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation with significant induction of apoptosis markers such as caspase-3 activation and PARP cleavage .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial effects against resistant strains of bacteria. The compound was tested using a broth microdilution method, revealing that it inhibited growth at concentrations lower than those required for standard antibiotics .
Scientific Research Applications
Inhibition of Enzymes
Research has indicated that derivatives of the pyrazole and piperidine frameworks possess inhibitory effects on various enzymes. For instance, compounds similar to this one have shown promise as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. Inhibition of DHODH can lead to antiviral effects, making these compounds potential candidates for treating viral infections such as measles and possibly even COVID-19 .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit protein kinases, which play vital roles in cancer cell proliferation and survival. Specifically, certain derivatives have demonstrated nanomolar potency against kinases like Cdc-like kinase 1 (CLK1) and dual-specificity tyrosine-regulated kinase 1A (DYRK1A) . The ability to modulate these pathways may provide therapeutic avenues for cancer treatment.
Neurological Disorders
Given the piperidine structure's association with neuroactive compounds, there is potential for this compound in treating neurological disorders. Research on related piperidine derivatives has shown efficacy in managing conditions such as anxiety and depression through modulation of neurotransmitter systems .
Anti-inflammatory Effects
Compounds with similar scaffolds have also been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of specific enzymes may provide therapeutic benefits in diseases characterized by chronic inflammation .
Synthesis and Evaluation
Several studies have focused on synthesizing analogs of this compound to evaluate their biological activities systematically. For example, a study published in Molecules detailed the synthesis of various pyrazolo[3,4-b]pyridine derivatives and their evaluation against a panel of biological targets . These findings highlight the importance of structural modifications in enhancing biological activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Research has shown that specific substitutions on the pyrazole ring can significantly influence inhibitory potency against targeted enzymes . This iterative process of synthesis and evaluation aids in identifying lead compounds for further development.
Chemical Reactions Analysis
2.1. Palladium-Catalyzed Coupling Reactions
These reactions are critical for forming carbon-nitrogen or carbon-carbon bonds between the heterocyclic subunits. For example:
-
Amination reactions : The cyclopenta[d]pyrimidinyl group may undergo amination with a piperidine derivative using Pd/C catalysts under inert conditions .
-
Cross-coupling : Aryl halides or boronic acids in the pyrazole or piperidine moieties could react via Suzuki coupling to link fragments.
2.2. Cyclization Reactions
Formation of the dihydropyridazin-3-one ring likely involves:
-
Dehydrative cyclization : Condensation of amine precursors with carbonyl groups (e.g., ketones or aldehydes) under basic or acidic conditions .
-
Hydrazine-mediated cyclization : Reaction of hydrazides with carbonyl compounds to form the pyrazinone core .
2.3. Functional Group Transformations
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Alkylation : Methylation or hydroxymethylation of hydroxyl groups to introduce substituents (e.g., the methyl group on the cyclopenta[d]pyrimidine).
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Oxidation/Reduction : Adjusting redox states to control ring saturation (e.g., dihydropyridazin-3-one formation).
Comparative Analysis of Reaction Conditions
Key Research Findings
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and coupling reactions. Key steps include:
Cyclopenta[d]pyrimidine core formation : Cyclocondensation of enamines with nitriles under acidic conditions .
Piperidine-methyl linkage : Alkylation of the piperidine nitrogen using a bromomethyl intermediate, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Pyrazole incorporation : Suzuki-Miyaura coupling with 1H-pyrazole-1-boronic acid under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) .
- Optimization : Adjust temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) to maximize yield (reported: 45–68%) .
Q. Which spectroscopic techniques are critical for structural elucidation?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the pyridazinone and pyrazole moieties (e.g., δ 8.2–8.5 ppm for pyrazole protons) .
- X-ray crystallography : Resolve stereochemical ambiguities in the cyclopenta-pyrimidine ring system (bond angles: 105–110°) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₆O: 387.1934) .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays .
- Receptor binding : Radioligand displacement assays (e.g., GABA₃ or serotonin receptors) .
- Cell-based assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Methodology :
- Pharmacokinetic profiling : Assess bioavailability (oral vs. intravenous), plasma protein binding (equilibrium dialysis), and metabolic stability (liver microsomes) .
- Metabolite identification : LC-MS/MS to detect hydroxylation or demethylation products in hepatic S9 fractions .
- Structural analogs : Compare logP (2.1 vs. 3.5) and polar surface area (80 vs. 110 Ų) to correlate solubility with efficacy .
Q. How can computational methods improve selectivity for target enzymes?
- Methodology :
- Molecular docking (AutoDock Vina) : Screen against kinase ATP-binding pockets (e.g., DFG-in vs. DFG-out conformations) .
- MD simulations (GROMACS) : Analyze binding stability (RMSD < 2 Å over 100 ns) and hydrogen-bond occupancy (>70%) .
- QSAR models : Use Hammett constants (σ) and steric parameters (Es) to predict IC₅₀ trends for analogs .
Q. What experimental approaches validate hypothesized metabolic pathways?
- Methodology :
- Isotope labeling : Synthesize deuterated analogs (e.g., CD₃ at piperidine-CH₂) to track metabolic sites via MS/MS fragmentation .
- CYP450 inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) to assess enzyme-specific metabolism .
- Reactive intermediate trapping : Use glutathione (GSH) to capture electrophilic metabolites in microsomal incubations .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodology :
- Assay standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinases) and control buffer pH (7.4 ± 0.1) .
- Batch variability : Compare synthetic lots via HPLC purity (>98%) and residual solvent levels (e.g., DMF < 500 ppm) .
- Meta-analysis : Apply weighted Z-scores to aggregate data from ≥3 independent studies .
Structural and Functional Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
